2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione 2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione
Brand Name: Vulcanchem
CAS No.: 192718-11-9
VCID: VC8251574
InChI: InChI=1S/C17H8ClNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H
SMILES: C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)Cl
Molecular Formula: C17H8ClNO3
Molecular Weight: 309.7 g/mol

2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione

CAS No.: 192718-11-9

Cat. No.: VC8251574

Molecular Formula: C17H8ClNO3

Molecular Weight: 309.7 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione - 192718-11-9

Specification

CAS No. 192718-11-9
Molecular Formula C17H8ClNO3
Molecular Weight 309.7 g/mol
IUPAC Name 2-(4-chlorophenyl)benzo[f][1,3]benzoxazole-4,9-dione
Standard InChI InChI=1S/C17H8ClNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H
Standard InChI Key WSIVCDGLAAOUAM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione (IUPAC name: 2-(4-chlorophenyl)benzo[f] benzoxazole-4,9-dione) features a planar naphtho[2,3-d]oxazole-4,9-dione scaffold substituted at the 2-position with a 4-chlorophenyl group. The naphthoquinone moiety consists of two fused benzene rings with ketone groups at positions 4 and 9, while the oxazole ring bridges positions 2 and 3 of the naphthalene system . The 4-chlorophenyl substituent introduces steric and electronic effects that modulate reactivity and biological interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>17</sub>H<sub>8</sub>ClNO<sub>3</sub>
Molecular Weight309.70 g/mol
SMILES NotationC1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)Cl
Topological Polar Surface Area75.9 Ų
Hydrogen Bond Acceptors5

Data derived from structural analogs .

Spectroscopic Characterization

While direct spectral data for the 4-chloro derivative are unavailable, related compounds exhibit distinct UV-Vis absorption maxima between 250–450 nm due to π→π* transitions in the quinoid system . Infrared spectroscopy typically shows strong C=O stretches at 1,670–1,690 cm<sup>−1</sup> and C–N–C oxazole vibrations at 1,480–1,520 cm<sup>−1</sup> . <sup>1</sup>H NMR of analogous 2-aryl derivatives displays aromatic proton resonances at δ 7.5–8.3 ppm, with substituent-specific splitting patterns .

Synthetic Methodologies

Radical Nucleophilic Substitution (SRN1) Pathway

The synthesis of 2-substituted naphtho[2,3-d]oxazole-4,9-diones typically proceeds via an SRN1 radical chain mechanism . Starting from 2-chloromethylnaphtho[2,3-d]oxazole-4,9-dione, reaction with nucleophiles (e.g., 2-nitropropane anion) under UV irradiation generates a radical intermediate that undergoes coupling with aryl groups. Key evidence for this mechanism includes:

  • Complete inhibition by radical scavengers (TEMPO, oxygen)

  • First-order dependence on initiator concentration

  • Chain propagation through electron transfer processes

Condensation Approaches

Alternative routes involve condensation of 2-amino-3-bromo-1,4-naphthoquinone with benzoyl chlorides. For example, refluxing with 4-chlorobenzoyl chloride in anhydrous DMF at 140°C for 24 hours yields the target compound through cyclodehydration . This method produced 2-arylnaphtho[2,3-d]oxazole-4,9-diones in 45–68% yields, though purification remains challenging due to the compound’s low solubility .

Table 2: Optimization of Reaction Conditions

ParameterOptimal RangeEffect on Yield
Temperature130–150°C↑ above 140°C
SolventAnhydrous DMFMaximizes cyclization
Reaction Time18–24 hoursProlonged → degradation
Benzoyl Chloride Equivalents1.2–1.5Excess improves conversion

Adapted from prostate cancer cytotoxicity studies .

Biological Activity and Mechanism

Cytotoxic Potency

Though specific data for the 4-chloro derivative are unpublished, meta-chloro analogs exhibit remarkable activity:

Table 3: Cytotoxicity of Chlorinated Analogs

CompoundLNCaP (IC<sub>50</sub>, μM)PC3 (IC<sub>50</sub>, μM)
2-(3-Chlorophenyl) derivative 0.030.08
2-(4-Fluorophenyl) derivative 0.120.35

Structure-activity relationships suggest:

  • Electron-withdrawing groups (Cl, F) enhance potency vs. electron-donating groups

  • Para-substitution reduces activity compared to meta, likely due to steric hindrance

  • Quinone redox cycling generates reactive oxygen species (ROS), inducing DNA cross-links

Pharmacodynamic Considerations

The planar naphthoquinone-oxazole system enables intercalation into DNA, while the 4-chlorophenyl group may:

  • Improve membrane permeability via lipophilicity (clogP ≈ 3.2)

  • Resist metabolic dehalogenation compared to smaller halogens

  • Modulate interactions with topoisomerase II binding pockets

Applications and Future Directions

Anticancer Drug Development

Given the sub-micromolar IC<sub>50</sub> values of analogs, 2-(4-chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione warrants evaluation in:

  • Combination therapies with PARP inhibitors

  • Nanoparticle-based delivery systems to enhance solubility

  • Prodrug formulations activated by tumor-specific reductases

Challenges in Clinical Translation

Key limitations include:

  • Poor aqueous solubility (<10 μg/mL in PBS)

  • Off-target effects from quinone-mediated oxidative stress

  • Synthetic scalability due to multi-step purification

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